1-(Trimethylsilyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

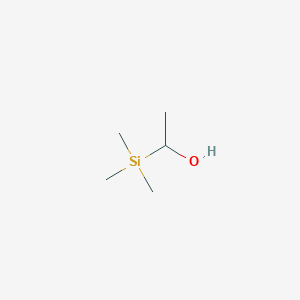

1-(Trimethylsilyl)ethanol is a useful research compound. Its molecular formula is C5H14OSi and its molecular weight is 118.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(Trimethylsilyl)ethanol is frequently utilized as a reagent in organic synthesis, particularly in the formation of enolates and other derivatives. The trimethylsilyl (TMS) group enhances the stability and reactivity of intermediates in synthetic pathways.

Case Study: Synthesis of Enolates

In a study published by the American Chemical Society, the development of (trimethylsilyl)ethyl ester protected enolates was highlighted. These enolates serve as valuable intermediates in palladium-catalyzed asymmetric reactions, showcasing the utility of this compound in complex organic syntheses .

| Reagent | Reaction Type | Outcome |

|---|---|---|

| This compound | Formation of enolates | High yields in asymmetric synthesis |

Analytical Chemistry

The compound is also employed in analytical chemistry for its ability to enhance the solubility and volatility of certain analytes. Its use in gas chromatography (GC) and mass spectrometry (MS) has been particularly noted.

Case Study: Gas Chromatography

Research indicates that this compound can improve the detection limits of volatile compounds in GC-MS analysis. This application is crucial for environmental monitoring and food safety testing, where trace levels of contaminants must be accurately measured .

| Application Area | Technique | Benefit |

|---|---|---|

| Environmental Monitoring | GC-MS | Enhanced detection limits |

| Food Safety Testing | GC-MS | Improved accuracy in trace analysis |

Material Science

In material science, this compound is used to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Case Study: Polymer Modification

A study on poly[(1-trimethylsilyl)-1-propyne] demonstrated that incorporating this compound significantly improved the polymer's vapor sorption characteristics. This property is essential for applications such as gas separation membranes and protective coatings .

| Polymer Type | Modification | Result |

|---|---|---|

| Poly[(1-trimethylsilyl)-1-propyne] | Addition of TMS group | Enhanced vapor sorption performance |

Biofuel Production

While primarily known for its applications in synthesis and materials science, there is emerging research on the role of ethanol derivatives, including this compound, in biofuel production processes. The TMS group may facilitate the conversion of biomass into more efficient fuel sources.

Case Study: Bioethanol Production

Research has indicated that ethanol derived from lignocellulosic biomass can be optimized using chemical additives like this compound to improve fermentation efficiency and yield .

| Feedstock Type | Additive | Impact on Yield |

|---|---|---|

| Lignocellulosic Biomass | This compound | Increased fermentation efficiency |

Analyse Chemischer Reaktionen

Deprotection Reactions

The trimethylsilyl (TMS) group is cleaved under acidic or fluoride-mediated conditions, regenerating the parent alcohol.

Acid-Catalyzed Deprotection

-

Mechanism : Protonation of the silyl ether oxygen weakens the Si–O bond, enabling nucleophilic attack by Br− or I− (SN2 mechanism) .

Example :

TMS OEt+HI→EtOH+TMSI

Data Table 1 : Acidic Deprotection Conditions

| Reagent | Solvent | Time | Yield (%) |

|---|---|---|---|

| HI (excess) | – | 1 h | >95 |

| TMSBr (0.2 eq) | MeOH | 10 min | 94 |

Fluoride-Mediated Deprotection

Example :

TMS OEt+F−→EtOH+TMSF

Data Table 2 : Fluoride-Based Deprotection

| Reagent | Solvent | Time | Yield (%) |

|---|---|---|---|

| TBAF (1.0 eq) | THF | 30 min | 88 |

| K2CO3/MeOH | – | 2 h | 73 |

Stability and Reactivity

-

Thermal Stability : The TMS group is stable below 150°C but decomposes under prolonged heating .

-

Chemical Stability :

Alcohol Protection

1-(Trimethylsilyl)ethanol serves as a transient protecting group for hydroxyl functionalities during multi-step syntheses. For example, it protects alcohols in Grignard reactions to prevent unwanted side reactions2 .

Comparative Analysis of Deprotection Methods

Data Table 3 : Efficiency of Deprotection Agents

| Method | Speed | Selectivity | Functional Group Tolerance |

|---|---|---|---|

| TMSBr/MeOH | Fast | Moderate | Acid-sensitive groups |

| TBAF/THF | Rapid | High | Base-sensitive groups |

| HI | Slow | Low | Limited |

Mechanistic Insights

-

Silylation : Driven by the electrophilicity of TMSCl and the nucleophilicity of ethanol2.

-

Desilylation : Proceeds via either SN2 (small electrophiles) or carbocation pathways (bulky electrophiles) .

Recent Advances

Eigenschaften

CAS-Nummer |

13246-39-4 |

|---|---|

Molekularformel |

C5H14OSi |

Molekulargewicht |

118.25 g/mol |

IUPAC-Name |

1-trimethylsilylethanol |

InChI |

InChI=1S/C5H14OSi/c1-5(6)7(2,3)4/h5-6H,1-4H3 |

InChI-Schlüssel |

ZLTWIJREHQCJJL-UHFFFAOYSA-N |

SMILES |

CC(O)[Si](C)(C)C |

Kanonische SMILES |

CC(O)[Si](C)(C)C |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.